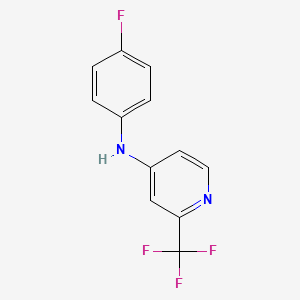

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine

Description

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative characterized by a 4-fluorophenyl group attached to the pyridine ring’s 4-amino position and a trifluoromethyl (-CF₃) substituent at the 2-position.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F4N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCYQOBXNHFJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326622 | |

| Record name | N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338393-31-0 | |

| Record name | N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-(trifluoromethyl)pyridine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common catalysts include palladium or copper, and solvents such as dimethylformamide (DMF) or toluene are used.

Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and coupling reactions, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine are compared below with related compounds from the evidence, focusing on substituent effects, synthetic routes, and biological relevance.

Structural Analogues with Fluorophenyl and Trifluoromethyl Groups

Substituent Effects on Bioactivity

- Fluorophenyl vs. Methoxyphenyl : Compounds with 4-methoxyphenyl groups (e.g., LBJ-01 in ) exhibit lower metabolic stability compared to fluorophenyl analogues due to the -OCH₃ group’s susceptibility to oxidative demethylation .

- Trifluoromethyl vs. Cyano: Cyanopyridine derivatives (e.g., LBJ-03–LBJ-08) show similar electron-withdrawing effects to -CF₃ but may engage in different binding interactions (e.g., dipole-dipole vs. hydrophobic) .

Physicochemical Properties

Biological Activity

N-(4-fluorophenyl)-2-(trifluoromethyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with a trifluoromethyl group and a fluorophenyl moiety. The presence of these electronegative substituents is hypothesized to enhance its biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to target proteins.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyridine amides, including this compound, exhibit potent antitumor activity. For instance, one study reported that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast) cells. The most effective compounds had IC50 values as low as 3.22 μM against A549 cells, indicating strong inhibitory potential against tumor growth .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| B26 | A549 | 3.22 |

| B26 | HeLa | 4.33 |

| B26 | MCF-7 | 5.82 |

The SAR analysis indicated that the introduction of electron-withdrawing groups like fluorine significantly enhanced the biological activity by stabilizing the compound's interaction with the target kinase, c-Met .

Inhibition of Kinases

This compound has also been evaluated for its inhibitory effects on various kinases. The binding affinity and specificity for kinases such as c-Met were assessed using molecular docking simulations, which revealed favorable interactions between the compound and the kinase's active site . This suggests its potential as a targeted therapy for cancers driven by aberrant kinase signaling.

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that modifications to the structure can significantly affect metabolic stability and solubility. For example, compounds with polar functionalities showed improved aqueous solubility but required careful balancing to maintain potency against target enzymes .

Table 2: Pharmacokinetic Properties of Selected Analogues

| Compound | Aqueous Solubility (μM) | Human Liver Microsome Stability (CL int μL/min/mg) |

|---|---|---|

| 10a | 5.2 | 42 |

| 10u | 15 | 70 |

Case Studies

- Antiproliferative Effects : In vitro studies have shown that this compound exhibits dose-dependent antiproliferative effects across multiple cancer cell lines, suggesting its utility in cancer treatment .

- Kinase Inhibition : A detailed examination of the compound's interaction with c-Met revealed that it effectively inhibited phosphorylation events critical for tumor cell survival and proliferation .

- In Vivo Efficacy : Initial animal studies indicated promising results in terms of oral bioavailability and therapeutic efficacy; however, further investigations are required to optimize dosing regimens and minimize side effects associated with high lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.